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1,6-Diiodopyrene

Cat. No.: B13941523
M. Wt: 454.04 g/mol
InChI Key: RDUOAJWZBFZFLF-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-conjugated systems endow them with unique electronic, optical, and magnetic properties, making them a cornerstone of modern materials science. rsc.orgrsc.org PAHs are integral to the development of organic semiconductors, which are utilized in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). rsc.orguky.eduedu.krd The ability to tune the electronic and photophysical properties of PAHs through chemical modification allows for the creation of materials with tailored functionalities for specific applications. rsc.orgrsc.org Furthermore, their rigid and planar structures facilitate strong intermolecular interactions, such as π-π stacking, which is crucial for charge transport in organic electronic devices. rsc.org The exploration of PAHs continues to fuel advancements in areas ranging from flexible electronics to biomedical imaging. rsc.orgwhiterose.ac.uk

Role of Halogenated Pyrenes as Versatile Synthetic Precursors

Halogenated pyrenes, and specifically 1,6-diiodopyrene, serve as highly versatile building blocks in organic synthesis. The introduction of halogen atoms, particularly iodine, onto the pyrene (B120774) core provides reactive sites for a variety of cross-coupling reactions. researchgate.net These reactions, such as the Sonogashira, Suzuki, and Heck couplings, enable the facile introduction of new functional groups and the construction of larger, more complex π-conjugated systems. rsc.orgnih.gov The carbon-iodine bond is particularly advantageous due to its relatively lower bond energy, which allows for selective and efficient reactions under milder conditions compared to other halogenated counterparts. acs.org This reactivity makes di-iodinated pyrenes, including this compound, ideal starting materials for the synthesis of a wide range of pyrene derivatives with tailored electronic and photophysical properties for applications in organic electronics and supramolecular chemistry. researchgate.networktribe.com

Overview of Current Research Trajectories for this compound

Current research involving this compound is largely focused on its application in the synthesis of novel organic materials with advanced functionalities. One significant area of investigation is its use in the construction of well-defined nanostructures on surfaces through on-surface synthesis. acs.orgresearchgate.netresearchgate.net Researchers are exploring how the controlled dehalogenation and subsequent polymerization of this compound and its derivatives on metallic substrates like gold and silver can lead to the formation of organometallic chains and, potentially, two-dimensional covalent networks. acs.orgresearchgate.net These bottom-up approaches aim to create materials with precise atomic-level control for applications in molecular electronics. researchgate.net

Another major research direction involves the use of this compound as a key precursor in solution-phase synthesis to create complex molecules for organic electronics. For instance, it is employed in Sonogashira coupling reactions to synthesize dumbbell-shaped molecules that can act as components in mechanically interlocked molecules (MIMs) like rotaxanes. nih.gov Furthermore, it serves as a starting material for the synthesis of donor-acceptor chromophores and O-doped nanographenes, which are being investigated for their potential in organic photovoltaics and as semiconducting materials. researchgate.netcardiff.ac.uk These studies highlight the ongoing efforts to leverage the synthetic versatility of this compound to develop next-generation organic materials.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8I2 B13941523 1,6-Diiodopyrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8I2

Molecular Weight

454.04 g/mol

IUPAC Name

1,6-diiodopyrene

InChI

InChI=1S/C16H8I2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H

InChI Key

RDUOAJWZBFZFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)I)I

Origin of Product

United States

Synthetic Methodologies for 1,6 Diiodopyrene and Its Precursors

Regioselective Iodination Strategies of Pyrene (B120774)

Achieving regioselectivity in the substitution of pyrene is a significant chemical challenge. Electrophilic substitution reactions on the pyrene molecule are known to preferentially occur at the 1, 3, 6, and 8 positions due to the electronic properties of the aromatic system. uky.edu This inherent reactivity pattern makes the selective synthesis of 1,6-disubstituted isomers a non-trivial pursuit. uky.edu

Direct functionalization of pyrene to yield 1,6-diiodopyrene involves the direct reaction of the pyrene core with an iodinating agent. While direct electrophilic substitution can easily produce 1-substituted and 1,3,6,8-tetrasubstituted pyrenes, obtaining disubstituted pyrenes with high regioselectivity is notoriously difficult. uky.edu A direct iodination of pyrene often leads to a mixture of isomers, including 1,3-, 1,6-, and 1,8-diiodopyrene, which then requires challenging purification steps to isolate the desired 1,6-isomer.

Research has explored various conditions to control the outcome of these reactions. For instance, a method for the regioselective iodination of arenes using an alkoxide base and iodine in dioxane has been reported. nih.gov While this method is noted as efficient for the most acidic C-H bonds, its specific application to achieve this compound from unsubstituted pyrene requires careful control to manage the formation of multiple isomers.

To overcome the challenges of regioselectivity associated with direct functionalization, multi-step synthetic pathways are often employed. udel.eduyoutube.comlibretexts.org These routes offer greater control over the placement of substituents on the pyrene framework.

A common strategy involves the use of a pre-functionalized pyrene derivative. For example, a synthetic route might start from 1,6-dibromopyrene (B158639). researchgate.netresearchgate.net While not a direct conversion to this compound, this precursor has the correct substitution pattern. The synthesis of complex halogenated pyrenes, such as 1,6-dibromo-3,8-diiodopyrene, demonstrates that multi-step halogenations are feasible and can provide access to specific isomers that are otherwise difficult to obtain. figshare.comresearchgate.net

Another multi-step approach involves the iodination of pyrene to produce a diiodo derivative, which is then used in subsequent reactions. figshare.com For example, this compound is a key building block used in Sonogashira coupling reactions to create more complex molecular architectures, such as rotaxanes. nih.govd-nb.info The synthesis for this purpose involved reacting a tetraarylmethane stopper with this compound using Pd(PPh₃)₄ and CuI as catalysts in a THF/piperidine mixture, affording the desired product in a 90% yield. nih.gov

Precursor Design and Synthesis for this compound Frameworks

The design and synthesis of appropriate precursors are fundamental to successfully producing this compound with high purity. The choice of precursor is intrinsically linked to the synthetic strategy, whether it be a direct or multi-step approach.

For direct synthesis attempts, the primary precursor is pyrene itself. However, for more controlled multi-step syntheses, precursors with pre-installed functional groups at the 1 and 6 positions are preferred. Key precursors include:

1,6-Dibromopyrene : This compound serves as an excellent starting point, as the bromine atoms can potentially be substituted with iodine through halogen exchange reactions. It is used as a precursor for creating polycyclic aromatic hydrocarbons via palladium-catalyzed reactions. researchgate.net

Pyrene-1,6-dione : This dione (B5365651) can be a versatile precursor. arizona.edu The keto groups can be transformed into other functionalities or influence the regioselectivity of subsequent substitution reactions.

The synthesis of these precursors is a critical first step. For example, 1,6-dibromopyrene is utilized in the on-surface synthesis of graphene nanoribbons, highlighting its availability as a starting material. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing byproducts and reaction time. numberanalytics.com This involves the systematic study of various parameters, including solvent, temperature, catalyst, and reactant concentrations. numberanalytics.comresearchgate.net

The principles of Design of Experiments (DoE) can be applied to efficiently explore the effects of multiple variables on the reaction outcome. galchimia.com For instance, in a related synthesis, optimizing the reduction of a halogenated nitroheterocycle involved screening fifteen different catalysts to find one that gave 98.8% conversion in 6 hours, a significant improvement over the initial 21-hour process. galchimia.com Subsequently, a DoE approach was used to fine-tune variables like catalyst load, temperature, and pressure. galchimia.com

Microwave-assisted synthesis offers another avenue for optimization. In the optimization of a Hantzsch dihydropyridine (B1217469) synthesis, researchers systematically varied the temperature, finding that 150 °C for 5 minutes gave an 83% conversion with minimal byproduct formation, a significant improvement over other tested temperatures. cem.de

A hypothetical optimization for a Sonogashira coupling using this compound could be summarized as follows. This table illustrates how reaction parameters could be varied to improve the yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄/CuITHF/Piperidine252465
2Pd(PPh₃)₄/CuIDMF252458
3Pd(PPh₃)₄/CuITHF/Piperidine501285
4PdCl₂(PPh₃)₂/CuITHF/Piperidine501275
5Pd(PPh₃)₄/CuITHF/Piperidine50890

By systematically adjusting these conditions, researchers can identify the optimal parameters to achieve high yields and purity, which is crucial for the academic synthesis and subsequent application of this compound. researchgate.net

Reactivity and Advanced Derivatization Strategies of 1,6 Diiodopyrene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 1,6-diiodopyrene, these methods provide a direct pathway to introduce a variety of functional groups and to extend the π-conjugated system. The C-I bond is the most reactive among the halogens (I > Br > Cl) in the key oxidative addition step of the catalytic cycle, allowing these reactions to proceed under relatively mild conditions. harvard.edu This high reactivity enables selective or exhaustive functionalization, making this compound a valuable synthon for complex molecular design.

The Suzuki-Miyaura coupling is a cornerstone reaction for C-C bond formation, linking an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edulibretexts.org This reaction is exceptionally well-suited for this compound to synthesize 1,6-diarylpyrenes, thereby extending the π-conjugation of the pyrene (B120774) core. Such extensions are critical for tuning the absorption and emission properties of the resulting materials.

Research on related dihalopyrenes demonstrates the utility of this approach. For instance, Suzuki coupling has been successfully employed to synthesize various biaryl compounds and complex polycyclic structures. beilstein-journals.org The reaction of di-substituted pyrenes, such as 2,7-dibromopyrene (B9692), with arylboronic acids has been shown to produce pyrene derivatives with diverse aryl substituents. nih.gov By analogy, the double Suzuki-Miyaura coupling of this compound with two equivalents of an arylboronic acid would yield symmetrically substituted 1,6-diarylpyrenes. The use of different boronic acids in a stepwise manner could also lead to asymmetrically substituted derivatives. The reaction conditions typically involve a palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base such as a carbonate or phosphate (B84403) in a solvent mixture like dioxane/water. harvard.edunih.govconsensus.app

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
ComponentExampleRoleCitation
Aryl Halide Iodobenzene / DihalopyreneElectrophile nih.govresearchgate.net
Boron Reagent Phenylboronic Acid / Arylboronic EsterNucleophile harvard.edulibretexts.org
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Active Catalyst (or Precursor) libretexts.orgbeilstein-journals.org
Ligand SPhos, PPh₃Stabilizes catalyst, facilitates oxidative addition/reductive elimination beilstein-journals.org
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid nih.govbeilstein-journals.org
Solvent Toluene, Dioxane/H₂O, THFReaction Medium nih.govbeilstein-journals.org
Temperature 60-100 °CProvides activation energy nih.gov

The Sonogashira-Hagihara coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine (B128534) or diisopropylamine). libretexts.orgorganic-chemistry.org For this compound, this methodology is the most direct route to synthesizing 1,6-bis(alkynyl)pyrenes. These ethynylated derivatives are of significant interest as molecular wires, building blocks for carbon-rich nanostructures, and highly fluorescent materials.

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. wikipedia.org The high reactivity of the C-I bonds in this compound allows for efficient double coupling with various terminal alkynes. Studies on other dihalopyrenes, such as 2,7-dibromopyrene, have demonstrated successful Sonogashira couplings to install alkynyl groups, including those bearing trimethylsilyl (B98337) (TMS) or phenyl substituents. nih.gov These reactions provide a template for the expected reactivity of this compound, enabling the synthesis of highly conjugated, linear, rod-like molecules. Copper-free Sonogashira protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling). pitt.edu

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can be applied to this compound to introduce a wider range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org Applying this to this compound would produce 1,6-diaminopyrene (B88504) derivatives. These compounds are valuable as electronic donors and as precursors for dyes and polymers. The reaction typically uses a palladium catalyst with specialized, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. tcichemicals.comsigmaaldrich.com Successful Buchwald-Hartwig aminations have been reported for 2,7-dibromopyrene, indicating the feasibility for other isomers like this compound. nih.gov

Negishi Coupling: The Negishi reaction couples an organohalide with an organozinc reagent, catalyzed by palladium or nickel. wikipedia.orguh.edu A key advantage is the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org This would allow for the introduction of alkyl, alkenyl, or aryl groups onto the 1- and 6-positions of the pyrene core. Organozinc reagents show good functional group tolerance, expanding the synthetic possibilities. organic-chemistry.orgunits.it The reaction of 2,7-dibromopyrene has been used to synthesize various derivatives via Negishi coupling, supporting its applicability to this compound. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene, providing a method for vinylation. nih.govwikipedia.org A double Heck reaction on this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield 1,6-divinylpyrene derivatives, which are useful monomers for polymerization and materials with interesting photophysical properties.

Surface-Assisted Reactions and Dehalogenation Processes

On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise low-dimensional materials, such as polymers and graphene nanoribbons, directly on solid substrates. researchgate.net In this context, halogenated aromatic molecules like this compound serve as precursors that can be induced to react through thermal activation on a catalytic metal surface. The processes typically involve dehalogenation followed by the formation of either organometallic intermediates or direct C-C covalent bonds.

A comparative study on 1,6-dibromo-3,8-diiodopyrene (Br₂I₂Py) on Au(111) and Ag(111) surfaces provides significant insight into the expected behavior of this compound. researchgate.net The differential reactivity of C-I and C-Br bonds is a key factor, with the much weaker C-I bond breaking at lower temperatures than the C-Br bond. This allows for hierarchical reaction sequences.

The goal of on-surface reactions with di-functional precursors like di-iodopyrenes is often to achieve polymerization into one-dimensional (1D) chains or two-dimensional (2D) networks. This process begins with the thermally induced cleavage of the C-I bonds.

On a Au(111) surface, deposition of Br₂I₂Py at room temperature led to partial de-iodination, resulting in a mix of intact molecules and organometallic dimers. researchgate.net Annealing to 100 °C caused complete cleavage of the C-I bonds (full de-iodination), leading to the formation of organometallic polymer chains where pyrene units were linked by gold adatoms, while the bromine atoms remained attached. researchgate.net However, further heating did not successfully convert these organometallic chains into a well-defined covalent network, likely due to steric hindrance. researchgate.net

On a more reactive Ag(111) surface, deposition of Br₂I₂Py at room temperature resulted in the immediate and complete cleavage of all C-I bonds and even partial cleavage of the C-Br bonds. researchgate.net This led to the formation of disordered organometallic aggregates. Mild annealing to 125 °C helped reorganize these aggregates into more ordered structures. researchgate.net Despite this, achieving a fully cross-linked 2D covalent network was not possible, again attributed to significant steric hindrance in the final covalently linked state. researchgate.net These findings suggest that while this compound is an excellent candidate for forming on-surface organometallic polymers, achieving long-range covalent order may be challenging.

A common feature of on-surface Ullmann-type coupling, especially on coinage metal surfaces like Cu and Ag, is the formation of stable or metastable organometallic intermediates. researchgate.net These intermediates consist of carbon-metal-carbon (C-M-C) bonds that link the precursor molecules after dehalogenation. Their formation and structure can be directly visualized using high-resolution scanning tunneling microscopy (STM).

In the study of Br₂I₂Py, STM revealed the formation of organometallic dimers and chains on Au(111). researchgate.net On Ag(111), the dehalogenation was more extensive, leading to more complex organometallic aggregates. researchgate.net The chemical state of the molecules and the formation of these intermediates were confirmed by X-ray photoelectron spectroscopy (XPS), which can detect the shift in core-level binding energies of the carbon and halogen atoms upon bond cleavage and formation of C-metal bonds. researchgate.net These organometallic intermediates can sometimes be converted into covalent C-C bonds by further annealing, which induces reductive elimination of the metal atom. researchgate.net However, in the case of the studied di-iodinated pyrene, this final conversion step to a well-ordered covalent polymer was hindered. researchgate.net

Table 2: Summary of Surface-Assisted Reactions of 1,6-Dibromo-3,8-diiodopyrene
SubstrateDeposition/Annealing Temp.ObservationCharacterization MethodCitation
Au(111) Room TemperatureCoexistence of intact molecules and organometallic dimers (partial de-iodination)STM, XPS researchgate.net
Au(111) 100 °CFull de-iodination; formation of organometallic chains (C-Au-C linkages)STM, XPS researchgate.net
Ag(111) Room TemperatureFull de-iodination and partial de-bromination; disordered organometallic aggregatesSTM, XPS researchgate.net
Ag(111) 125 °CReorganization into more ordered organometallic structuresSTM researchgate.net

Controlled Derivatization for Tailored Molecular Architectures

The strategic functionalization of the this compound core is a powerful tool for the construction of complex, tailor-made molecular architectures with specific functions. The reactivity of the carbon-iodine bonds allows for controlled, stepwise reactions, enabling the synthesis of a diverse range of derivatives, from simple dyads to intricate dendritic structures. This controlled derivatization is key to fine-tuning the electronic and photophysical properties of the resulting molecules.

Synthesis of Pyrene-Functionalized Dyads and Dendrimers

The creation of pyrene-functionalized dyads and dendrimers leverages the reactivity of this compound to build larger, well-defined structures. Dendrimers, in particular, are highly branched, monodisperse macromolecules with a central core, an inner shell, and an outer shell. nih.gov Their unique architecture makes them suitable for various applications in materials science and medicine. nih.gov

A common approach to synthesizing these structures is the convergent method. mdpi.commdpi.com This strategy involves the initial synthesis of dendritic wedges, or "dendrons," which are then attached to a central core molecule. mdpi.com For instance, pyrene-labeled dendrons can be prepared and subsequently attached to a porphyrin core via O-alkylation. mdpi.com Similarly, pyrene-labeled dendrons have been synthesized and linked to BODIPY (boron-dipyrromethene) dyes, creating dyads with interesting photophysical properties. mdpi.com

The synthesis of these complex molecules often involves multiple steps. For example, the preparation of pyrene-labeled BODIPY dyads starts with the synthesis of pyrene-labeled dendrons. mdpi.com This can be achieved through a nucleophilic substitution reaction between a bromide precursor and p-hydroxybenzaldehyde, using potassium carbonate as a base and 18-crown-6 (B118740) as a catalyst. mdpi.com The resulting aldehyde-functionalized dendron is then reacted with a BODIPY core to form the final dyad. mdpi.comresearchgate.net

The table below provides examples of pyrene-functionalized dyads and the characterization of their properties.

CompoundSynthetic MethodKey CharacterizationApplication/Property
Pyrene-BODIPY DyadsConvergent synthesis via nucleophilic substitution and subsequent reaction with BODIPY core. mdpi.com1H NMR, 13C NMR, Mass Spectrometry, UV-Vis and Fluorescence Spectroscopy. mdpi.comStudied for Förster Resonance Energy Transfer (FRET). mdpi.com
Porphyrin-Pyrene DendrimersConvergent synthesis involving attachment of pyrene-derivative dendrons to a porphyrin core. mdpi.com1H NMR, 13C NMR, FTIR, UV-Vis, MALDI-TOF Mass Spectrometry. mdpi.comInvestigated for cubic nonlinear optical properties. mdpi.com
Subphthalocyanine-BODIPY-Pyrene DyadKnoevenagel condensation of a BODIPY derivative with pyrene-1-carboxaldehyde, followed by attachment to a subphthalocyanine (B1262678) core. researchgate.net1H NMR, 13C NMR, FTIR, Mass Spectrometry, UV-Vis and Fluorescence Spectroscopy. researchgate.netInvestigated for photophysical properties and potential as a photoactive material. researchgate.net

Selective Functional Group Transformations for Enhanced Properties

Selective functional group transformations are crucial for fine-tuning the properties of this compound derivatives. nih.gov The ability to introduce a variety of functional groups allows for the modulation of reactivity, electronic properties, and intermolecular interactions. nih.govacs.org

One powerful strategy for derivatization is cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrenes. For example, starting from 2,7-dibromopyrene (an analogue of this compound), various aryl, alkynyl, and amino groups have been introduced. nih.gov

The choice of functional group can significantly impact the resulting molecule's properties. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic bandgap and photoluminescence of the pyrene core. The introduction of specific side groups can also control the formation of covalent structures on surfaces, influencing the growth process and final architecture. nih.govacs.org

Recent advancements have also focused on on-surface synthesis, where derivatization reactions are performed directly on a solid surface. acs.orgresearchgate.net This technique allows for the creation of highly ordered, two-dimensional covalent networks. acs.org The reactivity of halogenated pyrenes, including those with both iodine and bromine substituents, has been studied on surfaces like Au(111) and Ag(111). nih.govresearchgate.netresearchgate.net The differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited for sequential coupling, leading to the formation of well-defined organometallic chains and networks. nih.govacs.org

The table below summarizes various functional group transformations applied to pyrene derivatives and their impact on properties.

Starting MaterialReaction TypeFunctional Groups IntroducedResulting Properties/Applications
2,7-bis(Bpin)pyreneSuzuki-Miyaura CouplingAryl groups (e.g., (4-CO2C8H17)C6H4, Ph) nih.govModified electronic and photophysical properties for potential use in organic electronics. nih.govuky.edu
2,7-bis(Bpin)pyreneSonogashira CouplingAlkynyl groups (e.g., C≡CPh, C≡CTMS) nih.govIntroduction of conjugated substituents for tuning optical and electronic properties. nih.gov
2,7-bis(Bpin)pyreneBuchwald-Hartwig CouplingAmino groups (e.g., N(Ph)[(4-OMe)C6H4]) nih.govSynthesis of donor-substituted pyrenes with potential for photophysical applications. nih.gov
1,6-dibromo-3,8-diiodopyreneOn-Surface Ullmann CouplingC-C covalent bonds researchgate.netresearchgate.netFormation of organometallic chains and attempts at 2D covalent networks on Au(111) and Ag(111). researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation in 1,6 Diiodopyrene Research

Time-Resolved Spectroscopic Investigations for Excited State Dynamics

Time-resolved spectroscopy is a critical tool for monitoring the fate of a molecule's excited state on timescales ranging from femtoseconds to milliseconds. By using pump-probe techniques, where an initial laser pulse (pump) excites the sample and a subsequent pulse (probe) monitors the changes, it is possible to track the population and decay of transient species, revealing pathways such as internal conversion, intersystem crossing, and energy transfer.

The initial events following photoexcitation occur on an ultrafast timescale. In pyrene (B120774) and its derivatives, processes such as internal conversion (e.g., from the S₂ to the S₁ excited state) and vibrational relaxation happen within picoseconds or even faster. Femtosecond time-resolved spectroscopy is essential to capture these dynamics. While specific femtosecond studies on 1,6-diiodopyrene are not available, research on related systems provides insight. For example, studies on pyrene-core dendrimers have shown that intramolecular energy transfer from peripheral groups to the core can occur in under 2 picoseconds. A femtosecond study of this compound would be expected to reveal the kinetics of its initial relaxation processes and clarify how the heavy iodine atoms influence the rates of internal conversion and vibrational cooling within the singlet manifold.

The presence of iodine atoms in this compound is predicted to have a dominant effect on its excited-state dynamics due to the intramolecular heavy-atom effect. Heavy atoms like iodine enhance spin-orbit coupling, which significantly increases the probability of transitions between states of different spin multiplicity. This effect dramatically accelerates the rate of intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet state (T₁).

This efficient ISC has two major consequences:

Fluorescence Quenching : The rapid population of the triplet state depopulates the S₁ state, leading to a significant decrease in fluorescence quantum yield.

Enhanced Phosphorescence : The high population of the T₁ state makes phosphorescence (radiative decay from T₁ to the S₀ ground state) a more probable event.

Studies on various halogenated aromatic molecules confirm this behavior. For example, the triplet quantum yields (ΦT) of pyrene derivatives are substantially improved by the introduction of iodine atoms rsc.org. Computational studies on an iodinated BODIPY photosensitizer calculated a triplet quantum yield of 0.85, in qualitative agreement with experimental findings, demonstrating the efficiency of ISC researchgate.net. Therefore, this compound is expected to be a poor fluorophore but an efficient triplet-state generator, likely exhibiting measurable room-temperature phosphorescence with a characteristically long lifetime.

Surface Science Characterization Techniques for Adsorbed Molecules

The study of adsorbed this compound and its analogues on single-crystal surfaces is crucial for understanding its potential in creating well-defined, bottom-up nanostructures. While research specifically on this compound is limited, extensive work has been performed on the closely related compound 1,6-dibromo-3,8-diiodopyrene , providing a strong model for its behavior. Techniques such as Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) have been used to characterize its on-surface reactions on Au(111) and Ag(111) substrates under ultrahigh vacuum conditions acs.orgresearchgate.net.

Scanning Tunneling Microscopy (STM) provides real-space images of the molecules on the surface, revealing their self-assembly, the selective cleavage of C-I bonds at lower temperatures to form organometallic intermediates, and the subsequent behavior upon further annealing acs.orgresearchgate.net.

X-ray Photoelectron Spectroscopy (XPS) is used to chemically probe the surface, confirming the dissociation of halogen atoms by monitoring the core-level signals of iodine and bromine. This technique allows for a precise determination of the temperatures at which dehalogenation occurs acs.orgresearchgate.net.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) provides information about the orientation of the adsorbed molecules, allowing for the quantification of the pyrene core's tilt angle with respect to the substrate surface researchgate.net.

Research has shown that upon deposition onto Au(111) or Ag(111), the weaker carbon-iodine bonds cleave at lower temperatures than the carbon-bromine bonds. This selective dehalogenation leads to the formation of organometallic polymer chains. However, attempts to induce further reactions to create cross-linked, two-dimensional covalent networks were unsuccessful on both surfaces, an effect attributed to significant steric hindrance from the remaining bromine atoms in the covalently linked state acs.orgresearchgate.net.

Table 1: Comparative Surface Behavior of 1,6-dibromo-3,8-diiodopyrene on Au(111) and Ag(111)

FeatureAu(111) SurfaceAg(111) Surface
Deposition at Room Temp. Partial deiodination; coexistence of intact molecules and organometallic dimers. acs.orgresearchgate.netFull deiodination and partial debromination; disordered organometallic aggregates. acs.orgresearchgate.net
Annealing at ~100-125 °C Full deiodination, forming organometallic chains with bromine atoms still attached. acs.orgresearchgate.netReorganization of disordered aggregates into more ordered structures. acs.orgresearchgate.net
Final Structure Organometallic chains; no covalent network formation. acs.orgresearchgate.netOrganometallic structures; no covalent network formation. acs.orgresearchgate.net
Limiting Factor Large steric hindrance in the covalently linked state prevents the formation of a 2D network. acs.orgresearchgate.net

Scanning Tunneling Microscopy (STM) for Molecular Assemblies

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing molecular assemblies at the atomic scale, providing direct evidence of their structure and ordering on conductive surfaces. researchgate.netkumamoto-u.ac.jp In the context of pyrene derivatives, STM has been instrumental in observing the self-assembly and reaction pathways of molecules like 1,6-dibromo-3,8-diiodopyrene (Br2I2Py), a compound structurally related to this compound, on various substrates. researchgate.netacs.orgfigshare.com

Research on Br2I2Py on a Au(111) surface has shown that upon deposition at room temperature, there is a coexistence of ordered structures of intact molecules alongside organometallic dimers. researchgate.netacs.org This indicates a partial deiodination process occurring at room temperature. Further annealing to 100 °C leads to complete deiodination and the formation of organometallic chains. acs.orgfigshare.com On a more reactive Ag(111) surface, the dehalogenation is more extensive, with full deiodination and partial debromination occurring even at room temperature, leading to initially disordered organometallic aggregates that can be ordered with mild annealing. researchgate.netacs.org

A proposed lattice model for the ordering of Br2I2Py molecules on Au(111) suggests the involvement of three types of molecules: intact, singly deiodinated, and doubly deiodinated. researchgate.net This model helps to explain the formation of two-dimensional networks from intact molecules and one-dimensional organometallic polymers from the deiodinated species as the temperature increases. researchgate.net These STM studies highlight the crucial role of the substrate and temperature in directing the assembly and reaction of halogenated pyrenes.

Table 1: STM Observations of Halogenated Pyrene Assemblies

Compound Substrate Deposition/Annealing Conditions Observed Structures Citation
1,6-dibromo-3,8-diiodopyrene Au(111) Room Temperature Deposition Coexistence of intact molecules and organometallic dimers researchgate.netacs.org
1,6-dibromo-3,8-diiodopyrene Au(111) Annealing to 100 °C Formation of organometallic chains acs.orgfigshare.com
1,6-dibromo-3,8-diiodopyrene Ag(111) Room Temperature Deposition Disordered organometallic aggregates researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is an essential tool for determining the chemical state of elements within a sample by measuring the binding energies of their core electrons. jh.edueag.com Changes in the chemical environment, such as oxidation state or bonding to different atoms, lead to measurable chemical shifts in these binding energies. jh.edueag.com

In the study of 1,6-dibromo-3,8-diiodopyrene (Br2I2Py) on metal surfaces, XPS is used to track the dehalogenation process. researchgate.netacs.orgresearchgate.net By monitoring the core level spectra of iodine and bromine, researchers can determine whether these atoms remain bonded to the pyrene core or have dissociated. For instance, on Au(111), XPS analysis revealed only partial deiodination of Br2I2Py at room temperature, which progresses to full deiodination upon heating. acs.org In contrast, on Ag(111), complete deiodination and partial debromination were observed at room temperature. acs.org

The C 1s core level spectrum is also informative. On Ag(111), a distinct shoulder in the C 1s peak indicates the formation of organometallic carbon-silver (C-Ag) bonds, providing evidence for the formation of organometallic intermediates. researchgate.net The ability to discriminate between different chemical states makes XPS a vital technique for understanding the reaction mechanisms in on-surface synthesis. mpg.decasaxps.com

Table 2: XPS Findings for Chemical State of Br2I2Py on Different Substrates

Substrate Condition Iodine State Bromine State Carbon State Citation
Au(111) Room Temperature Partial deiodination Intact C-Br bonds - acs.org
Au(111) Annealed to 100 °C Full deiodination Intact C-Br bonds - acs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for determining the orientation of molecules adsorbed on surfaces. nih.govnih.gov By analyzing the polarization dependence of X-ray absorption at specific elemental edges (like the carbon K-edge), the average tilt angle of the molecular plane with respect to the surface can be quantified. researchgate.netarxiv.org

For pyrene derivatives such as 1,6-dibromo-3,8-diiodopyrene (Br2I2Py), C K-edge NEXAFS experiments have been used to determine the tilt angles of the pyrene cores when assembled on Au(111) and Ag(111) surfaces. researchgate.netresearchgate.netacs.org The intensity of resonances corresponding to transitions to π* and σ* orbitals changes with the angle of the incident polarized X-rays relative to the surface. diva-portal.org This dichroism provides direct information on the molecular orientation. For instance, a stronger π* resonance at grazing incidence indicates a more "face-on" orientation (pyrene plane parallel to the surface), while a stronger resonance at normal incidence suggests an "edge-on" orientation. nih.govdiva-portal.org

In the case of Br2I2Py on Ag(111), NEXAFS spectra showed an additional sharp resonance at 288.5 eV, which was absent on the Au(111) surface. researchgate.net This feature was tentatively assigned to the carbon atoms involved in the organometallic C-Ag-C linkages, further corroborating the formation of organometallic intermediates on the silver surface. researchgate.net

Table 3: NEXAFS Analysis of Molecular Orientation

Molecule/System Key Finding Spectroscopic Feature Citation
Poly(N,N-bis-2-octyldodecylnaphthalene-1,4,5,8-bis-dicarboximide-2,6-diyl-alt-5,5-2,2-bithiophene) Distinct surface vs. bulk orientation Angle-resolved NEXAFS nih.gov
α-sexithienyl on Cu(110) Formation of a 1D ordered structure Polarization and azimuth-dependent NEXAFS arxiv.org
1,6-dibromo-3,8-diiodopyrene on Ag(111) Evidence of C-Ag-C organometallic bonds Sharp resonance at 288.5 eV in C K-edge NEXAFS researchgate.net

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Complex Derivative Structures

For the detailed structural characterization of new, complex derivatives of this compound synthesized in solution, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.

Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C. bhu.ac.in The chemical shifts, coupling patterns, and signal intensities in an NMR spectrum allow for the precise determination of the molecular structure, including the connectivity of atoms and the stereochemistry of complex molecules. mdpi.commdpi.com For example, in the structural analysis of newly synthesized polycyclic indole (B1671886) derivatives, ¹H and ¹³C-NMR methods, supported by DFT calculations, were crucial for determining the relative configuration and conformations of the molecules. mdpi.com Similarly, the encapsulation of pyrenyl derivatives can be monitored by ¹H NMR, where shifts in the signals of the pyrene protons indicate their inclusion within a host molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. bioanalysis-zone.comshimadzu.com This is critical for confirming the identity of newly synthesized compounds and distinguishing between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com HRMS is often used in conjunction with techniques like electrospray ionization (ESI) to analyze complex organic molecules. cardiff.ac.uk For instance, in the characterization of new curcumin (B1669340) derivatives, ESI-MS was used alongside NMR and X-ray diffraction to confirm the structure. mdpi.com While tandem quadrupole mass spectrometers are often used for quantification, HRMS instruments like Quadrupole Time-of-Flight (Q-Tof) can provide comparable quantitative performance with the added benefit of high selectivity and the ability to collect both quantitative and qualitative data. waters.com

Together, NMR and HRMS form a powerful combination for the unambiguous structural elucidation of novel and complex derivatives of this compound, providing the foundational characterization needed for further studies and applications.

Table 4: Application of NMR and HRMS in Structural Elucidation

Technique Information Provided Example Application Citation
¹H and ¹³C NMR Connectivity, conformation, stereochemistry Determining the structure of new polycyclic indole derivatives mdpi.com
¹H NMR Monitoring host-guest interactions Observing encapsulation of pyrenyl derivatives researchgate.net
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition Confirming the identity of newly synthesized compounds bioanalysis-zone.comrsc.org

Computational and Theoretical Investigations of 1,6 Diiodopyrene and Its Derivatives

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. mpg.deabinit.org DFT has become a popular and versatile tool in computational chemistry and materials science due to its balance of accuracy and computational cost. wikipedia.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical stability. nih.gov

In the context of 1,6-diiodopyrene and its derivatives, DFT calculations are employed to determine the energies of these frontier orbitals. For instance, in studies of related pyrene-based compounds, DFT calculations at the B3LYP/6-31G(d) level have been used to compute HOMO and LUMO energy levels. amazonaws.com These calculations reveal how substituents on the pyrene (B120774) core influence the electronic structure. For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively, thereby tuning the HOMO-LUMO gap. researchgate.net This tuning is critical for designing materials with specific electronic and optical properties for applications such as organic solar cells. researchgate.net

Calculated HOMO and LUMO Energy Levels for Pyrene Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
1,6-Diethynylpyrene-5.45-2.952.50DFT/B3LYP/6-31G(d)
1,8-Diethynylpyrene-5.51-3.012.50DFT/B3LYP/6-31G(d)

Conformational Analysis and Molecular Geometries

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org These different arrangements, known as conformers, can have different energies, and understanding the potential energy surface is crucial for predicting the most stable geometries. drugdesign.org

For this compound and its derivatives, DFT is used to optimize molecular geometries and determine the relative energies of different conformers. arxiv.org This is particularly important for substituted pyrenes where steric hindrance between substituent groups can lead to non-planar conformations. The planarity of the pyrene core is a significant factor affecting its electronic and photophysical properties. For instance, a study on 1,6-dibromo-3,8-diiodopyrene (Br2I2Py) on a Au(111) surface used DFT calculations to understand the intermolecular interactions and the resulting two-dimensional structures. researchgate.net These calculations help in predicting how molecules will arrange themselves on a surface, which is vital for the bottom-up fabrication of nanomaterials. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. arxiv.orgohio-state.edu It has become a widely used method for calculating electronic absorption spectra and other photophysical properties of molecules. uci.edursc.org

Photophysical Property Prediction and Verification

TD-DFT calculations are instrumental in predicting and verifying the photophysical properties of molecules like this compound and its derivatives. These properties include absorption and emission wavelengths, oscillator strengths, and excited-state lifetimes. rsc.org By calculating the vertical excitation energies, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule. nih.gov

For example, TD-DFT calculations on pyrene derivatives have been shown to accurately predict their absorption and emission characteristics. amazonaws.com These calculations can explain the effects of different substituents on the photophysical properties. For instance, the introduction of electron-donating or withdrawing groups can cause red or blue shifts in the absorption and emission spectra, which can be rationalized by analyzing the molecular orbitals involved in the electronic transitions. rsc.org

Predicted Photophysical Data for Pyrene Derivatives.
CompoundAbsorption Max (nm)Emission Max (nm)Computational Method
1,6-Diethynylpyrene385410TD-DFT/B3LYP/6-31G(d)
1,8-Diethynylpyrene390415TD-DFT/B3LYP/6-31G(d)

Intersystem Crossing (ISC) and Heavy Atom Effect Modeling

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state. wikipedia.org The efficiency of ISC is significantly influenced by the presence of heavy atoms, a phenomenon known as the heavy atom effect. chemrxiv.org Heavy atoms, such as iodine, enhance spin-orbit coupling, which facilitates the otherwise spin-forbidden ISC process. wikipedia.orgrsc.org

In the case of this compound, the two iodine atoms are expected to significantly promote ISC. TD-DFT calculations can be used to model this effect by calculating the spin-orbit coupling matrix elements between the relevant singlet and triplet states. nih.gov Studies on similar halogenated organic molecules have demonstrated that TD-DFT can effectively predict the enhancement of ISC rates due to the heavy atom effect. nih.gov This is crucial for designing efficient triplet photosensitizers for applications such as photodynamic therapy and photocatalysis. nih.govfrontiersin.org

Molecular Dynamics and Monte Carlo Simulations for Self-Assembly Processes

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules over time and their collective organization. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes. pku.edu.cn MC simulations, on the other hand, use random sampling to explore the conformational space and predict equilibrium properties of a system. aps.orgnih.gov

For this compound and its derivatives, these simulation methods are employed to investigate their self-assembly into larger, ordered structures. For instance, MC simulations have been used to model the ordering of 1,6-dibromo-3,8-diiodopyrene molecules on a gold surface, revealing how they form two-dimensional networks and one-dimensional polymeric rows. researchgate.netdntb.gov.uaresearchgate.net These simulations can predict the influence of intermolecular interactions and substrate effects on the final assembled structures. researchgate.net MD simulations can provide insights into the dynamic aspects of self-assembly, such as the diffusion of molecules on a surface and the kinetics of structure formation. plos.org Together, these methods are invaluable for understanding and predicting the bottom-up fabrication of novel nanomaterials from molecular building blocks like this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of polycyclic aromatic hydrocarbons and their derivatives. wordpress.comox.ac.uk These theoretical investigations provide detailed insights into reaction pathways, transition states, and the energetics of intermediate species that are often difficult to capture through experimental methods alone. sumitomo-chem.co.jp For this compound and its halogenated analogues, computational studies have been crucial in understanding the mechanisms of key synthetic transformations such as on-surface Ullmann-type couplings and Sonogashira cross-coupling reactions.

On-Surface Ullmann-Type Coupling

On-surface synthesis provides a powerful bottom-up approach to creating well-defined covalent nanostructures from molecular precursors. researchgate.net The Ullmann coupling, a dehalogenative C-C bond formation reaction, is frequently employed in this context. acs.orgnih.gov Computational modeling has been instrumental in clarifying the multi-step mechanism of this process for halogenated pyrenes on coinage metal surfaces like gold (Au), silver (Ag), and copper (Cu). researchgate.netacs.org

The reaction mechanism generally proceeds through several key stages:

Dehalogenation: The first step is the cleavage of the carbon-iodine (C-I) bond. DFT simulations have shown that the energy barrier for this process is significantly influenced by the specific halogen and the metal surface. acs.orgnih.gov The C-I bond is notably weaker than the C-Br bond, a fact that is reflected in the calculated activation energies. acs.orgnih.gov For instance, DFT calculations suggest that the energy barrier for deiodination on coinage surfaces is approximately 0.3 eV lower than for debromination. acs.orgnih.gov This selective activation is crucial for hierarchical synthesis using molecules containing different halogens, such as 1,8-dibromo-3,6-diiodopyrene. researchgate.netacs.org

Formation of Organometallic Intermediates: Following dehalogenation, the pyrene radical can form a bond with a metal adatom from the surface, creating an organometallic intermediate. researchgate.net This is particularly prevalent on Ag and Cu surfaces. researchgate.net The stability and structure of these organometallic species have been investigated computationally. For a related compound, 1,6-dibromo-3,8-diiodopyrene (Br2I2Py) on an Ag(111) surface, annealing triggers full deiodination and the subsequent formation of organometallic chains. researchgate.net

Table 1: Generalized Energy Profile Steps for On-Surface Ullmann Coupling

StepDescriptionComputational Insight
1 Adsorption of PrecursorCalculation of adsorption energy and geometry of this compound on the metal surface.
2 C-I Bond Cleavage (Dehalogenation)DFT calculations determine the activation energy barrier for breaking the carbon-iodine bond.
3 Organometallic Intermediate FormationModeling the structure and stability of the pyrene-metal complex formed after dehalogenation.
4 C-C Bond FormationCalculation of the activation energy for the final reductive elimination step to form the dipyrenyl product.

Sonogashira Cross-Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a fundamental method for creating sp²-sp carbon-carbon bonds. organic-chemistry.orgmdpi.com this compound serves as a substrate for double Sonogashira couplings to attach two acetylenic moieties to the pyrene core. The reaction is typically catalyzed by a combination of palladium and copper(I) salts. organic-chemistry.org

While specific DFT studies on this compound itself are not widely published, the general mechanism is well-understood and has been investigated computationally for analogous systems. mdpi.comrsc.org The catalytic cycle is believed to involve three main stages:

Oxidative Addition: The active Pd(0) catalyst reacts with the C-I bond of this compound. Computational studies on similar aryl halides show this step, leading to a Pd(II) intermediate, is often the rate-determining step of the entire cycle. rsc.orgmdpi.com

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne, copper(I) salt, and a base, transfers the alkyne group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups (pyrenyl and alkynyl) on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

DFT calculations are used to model the energetics of each step in this cycle. rsc.org By comparing the activation energies for the oxidative addition and reductive elimination steps, researchers can predict the reaction's feasibility and identify potential bottlenecks. mdpi.com

Table 2: Key Mechanistic Steps in the Sonogashira Coupling Catalytic Cycle

StepReactantsCatalyst State ChangeProduct of Step
Oxidative Addition This compound, Pd(0) ComplexPd(0) → Pd(II)(Pyrenyl)Pd(II)(Iodo) Complex
Transmetalation (Pyrenyl)Pd(II)(Iodo) Complex, Copper(I) AcetylidePd(II) → Pd(II)(Pyrenyl)Pd(II)(Alkynyl) Complex
Reductive Elimination (Pyrenyl)Pd(II)(Alkynyl) ComplexPd(II) → Pd(0)1-Iodo-6-alkynylpyrene, Pd(0) Complex

Note: The cycle would repeat for the second iodine atom to achieve di-substitution.

Through these computational investigations, a detailed, atomistic understanding of the reaction mechanisms for this compound is achieved, providing valuable guidance for optimizing reaction conditions and designing novel synthetic pathways. ox.ac.uk

Applications of 1,6 Diiodopyrene in Functional Materials and Supramolecular Chemistry

Organic Electronics and Optoelectronic Devices

1,6-Diiodopyrene and its derivatives have emerged as promising candidates for various components in organic electronic and optoelectronic devices, owing to their inherent charge-transporting properties and tunable energy levels.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully employed as electron transport materials in organic light-emitting diodes (OLEDs). For instance, a novel electron transport material, 1,6-di(pyridin-3-yl)-3,8-di(phenyl)pyrene (PPP), synthesized from a 1,6-disubstituted pyrene (B120774) precursor, has demonstrated excellent electron mobility. elsevierpure.com In green phosphorescent OLEDs, the use of PPP as the electron transport layer led to a significant enhancement in device performance compared to devices using conventional materials like Alq3 (tris-(8-hydroxyquinoline)aluminum). elsevierpure.com

The key performance metrics of an OLED device utilizing the PPP electron transport material are summarized in the table below.

Performance MetricValueReference Device (Alq3)
Electron Mobility4.1 x 10-3 cm2/Vs at 0.1 MV/cm-
Maximum External Quantum EfficiencyIncreased by 43.5%-
Operating Voltage (at 1000 cd/m2)Reduced by 1.2 V-

This enhanced performance, characterized by higher efficiency and lower driving voltage, is primarily attributed to the high electron mobility and favorable Lowest Unoccupied Molecular Orbital (LUMO) level of the 1,6-disubstituted pyrene derivative. elsevierpure.com The strategic functionalization of the this compound core allows for the fine-tuning of electronic properties, making it a valuable platform for designing efficient charge transport materials for OLEDs. elsevierpure.com

Components in Organic Field-Effect Transistors (OFETs)

The charge-carrying capabilities of 1,6-disubstituted pyrenes make them suitable for application as the active semiconductor layer in organic field-effect transistors (OFETs). While direct studies on this compound are limited, research on the closely related 1,6-dibromopyrene (B158639) provides significant insights into the potential performance of such materials. Large single crystals of 1,6-dibromopyrene have been grown from solution and their charge carrier mobility has been characterized in a bottom-gate, bottom-contact OFET configuration. researchgate.net

The performance of these OFETs is dependent on the crystallographic orientation relative to the direction of current flow. The highest mobility was observed when the electric current flowed across the crystal's longitudinal direction. researchgate.net

OFET Characteristics of a 1,6-Dibromopyrene Single Crystal

ParameterValue (Linear Region)Value (Saturation Region)
Highest Mobility6.0 x 10-4 cm2 V-1 s-12.2 x 10-3 cm2 V-1 s-1
On/Off Ratio--

These results underscore that halogen substitution on the pyrene core is an effective strategy for modifying optical properties and improving solution processability while maintaining charge carrier mobility. researchgate.net The structural similarities between 1,6-dibromopyrene and this compound suggest that the latter would also exhibit promising semiconductor characteristics for OFET applications. The performance of OFETs is critically dependent on the molecular structure of the organic semiconductor, which influences the intermolecular interactions and charge transport pathways. nih.gov

Development of Organic Photovoltaic Cells (OPVs)

Pyrene derivatives are being explored for their potential in organic photovoltaic (OPV) devices, where they can function as either electron donor or acceptor materials. uky.edu The broad absorption and good charge transport properties of pyrene-based molecules are advantageous for light harvesting and charge separation in solar cells. uky.edu While specific efficiency data for OPVs based directly on this compound are not widely reported, the general trend in OPV research involves the use of novel organic materials to enhance performance. For instance, the introduction of iodinated additives like 1,3-diiodobenzene (B1666199) has been shown to significantly improve the power conversion efficiency (PCE) of organic solar cells. researchgate.net

Recent advancements in non-fullerene acceptors have led to significant increases in OPV efficiencies, with some devices approaching 20%. nih.gov Although not directly involving this compound, these developments highlight the potential for new, well-designed organic materials to push the boundaries of OPV performance. For example, a non-fullerene acceptor, DTY6, when blended with a polymer donor, has led to organic solar modules with an efficiency of 14.4%. taiyangnews.info The success of these systems relies on optimizing the morphology and electronic properties of the active layer components. researchgate.nettaiyangnews.info Given the tunability of pyrene derivatives, it is plausible that appropriately functionalized this compound-based materials could contribute to the development of high-efficiency OPVs.

Role in Charge Transport Layers and Active Materials

The inherent semiconducting nature of pyrene derivatives makes them suitable for use as both active materials and in charge transport layers of various organic electronic devices. uky.edubeilstein-journals.org The charge carrier mobility is a crucial parameter that dictates the performance of these devices. rsc.org

As demonstrated in the context of OFETs, 1,6-dibromopyrene exhibits hole mobilities in the range of 10-4 to 10-3 cm2 V-1 s-1. researchgate.net Furthermore, a 1,6-disubstituted pyrene derivative, 1,6-di(pyridin-3-yl)-3,8-di(phenyl)pyrene, has shown a high electron mobility of 4.1 x 10-3 cm2/Vs, making it an effective electron transport material. elsevierpure.com

The ability to functionalize the 1,6-positions of the pyrene core allows for the tuning of the frontier molecular orbital energy levels (HOMO and LUMO), which is critical for efficient charge injection and transport. By carefully selecting the substituents, materials based on the this compound scaffold can be engineered to be either p-type (hole-transporting) or n-type (electron-transporting), or even to exhibit ambipolar behavior. The molecular packing in the solid state, which is influenced by the substituents, also plays a significant role in determining the charge transport properties. rsc.org

Supramolecular Architectures and Self-Assembly

The iodine substituents on this compound are not only useful for synthetic transformations but also play a crucial role in directing the self-assembly of molecules into highly ordered supramolecular structures. This is primarily achieved through a specific and directional non-covalent interaction known as halogen bonding.

Design of Ordered Molecular Networks on Surfaces

The formation of well-organized molecular assemblies on surfaces is a key goal in nanotechnology, with potential applications in molecular electronics and catalysis. rsc.org Halogen bonding has emerged as a powerful tool for directing the self-assembly of molecules at the solid-liquid or solid-vacuum interface. rsc.orgnih.gov The iodine atoms in this compound can act as halogen bond donors, interacting with electron-donating atoms or groups on adjacent molecules to form predictable and stable two-dimensional networks.

Scanning tunneling microscopy (STM) is a powerful technique used to visualize these molecular networks at the sub-nanometer scale. rsc.orgnih.gov Studies on similar diiodinated aromatic molecules have shown that they can form various ordered patterns on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or silver. rsc.orgnih.gov The specific architecture of the resulting network (e.g., linear, honeycomb, or rectangular) can be controlled by factors such as the substitution pattern of the interacting molecules and the nature of the substrate. rsc.org

The directional nature of the halogen bond (C-I···X, where X is a halogen bond acceptor) allows for the precise design of supramolecular architectures. nih.govmdpi.com For this compound, the two iodine atoms provide the potential for forming extended one-dimensional chains or two-dimensional networks through intermolecular halogen bonding. This bottom-up approach to fabricating nanostructures offers a high degree of control over the arrangement of molecules on a surface, paving the way for the development of functional molecular systems. rsc.org

Fabrication of Porous Frameworks and Nanostructures

The rigid and planar structure of the pyrene core makes this compound a valuable building block for the construction of porous organic materials. The iodine substituents at the 1 and 6 positions serve as reactive sites for forming extended, covalently linked networks. These materials, often classified as conjugated microporous polymers (CMPs) or porous aromatic frameworks (PAFs), are characterized by high thermal and chemical stability, permanent porosity, and large surface areas.

One notable application is in the creation of fluorescent conjugated microporous polymers for the detection and capture of iodine, a significant concern in nuclear waste management. rsc.org For instance, 1,6-disubstituted pyrene-based CMPs have been synthesized through various polycondensation reactions, such as Sonogashira–Hagihara cross-coupling. rsc.org These pyrene-based networks exhibit strong fluorescence, which can be effectively quenched by the presence of iodine, making them highly sensitive sensors. The porosity of these frameworks also allows for the efficient adsorption of iodine vapor. rsc.org

The fabrication of these porous frameworks typically involves the reaction of a functionalized pyrene monomer, which can be derived from this compound, with other organic linkers. The resulting materials possess a network of interconnected pores, the size and properties of which can be tuned by the choice of monomers and the synthetic conditions. The inherent aromatic nature of the pyrene units contributes to the framework's stability and provides sites for interaction with guest molecules.

While not exclusively derived from this compound, other pyrene-based porous frameworks have demonstrated the versatility of the pyrene core in creating materials with tailored properties. For example, porous aromatic frameworks constructed using tetrahedral building blocks and alkyne linkers have shown excellent adsorption properties for organic molecules due to their dynamic "breathing" frameworks. nih.gov Similarly, porous polymer frameworks fabricated from rigid polyisocyanide building blocks have been effective in capturing radioactive iodine. rsc.org These examples underscore the potential of pyrene derivatives in the design of advanced porous materials.

Table 1: Properties of Selected Pyrene-Based Porous Frameworks

FrameworkSynthesis MethodSpecific Surface Area (m²/g)ApplicationReference
TDPSonogashira–Hagihara Polycondensation261.9Iodine Capture and Sensing rsc.org
PCPPTrimerization Reaction43.0Iodine Capture and Sensing rsc.org
TTPDPFriedel–Crafts Reaction187.5Iodine Capture and Sensing rsc.org
TDTPAPFriedel–Crafts Reaction695.2Iodine Capture and Sensing rsc.org
PAF-23Sonogashira-Hagihara CouplingNot SpecifiedOrganic Molecule Adsorption nih.gov
PAF-24Sonogashira-Hagihara CouplingNot SpecifiedOrganic Molecule Adsorption nih.gov
PAF-25Sonogashira-Hagihara CouplingNot SpecifiedOrganic Molecule Adsorption nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The electron-rich aromatic system of the pyrene moiety in this compound makes it an excellent candidate for participating in host-guest chemistry and molecular recognition. The pyrene core can engage in non-covalent interactions, such as π-π stacking and van der Waals forces, with suitable guest molecules. The iodo-substituents on this compound can be further functionalized to create more complex host molecules with specific recognition sites.

Pyrene-containing host receptors have been designed to detect a variety of guest species, including cations and anions, often through changes in their fluorescence properties. researchgate.net The formation of a host-guest complex can lead to a "turn-on" or "turn-off" fluorescent response, providing a sensitive mechanism for detection. researchgate.net For instance, the interaction of a pyrene-based host with a guest molecule can lead to the formation or disruption of pyrene excimers, which have a characteristic emission spectrum that is distinct from the monomer emission.

A notable example of pyrene-based host-guest chemistry is the construction of a two-dimensional supramolecular organic framework (SOF) in water. rsc.org This was achieved through the host-guest interactions between a pyrene derivative with methylated vinylpyridine arms and cucurbit nih.govuril. rsc.org The formation of this stable framework with a periodic pore structure demonstrates the potential of pyrene derivatives in creating organized supramolecular assemblies. rsc.org

Furthermore, the principles of molecular recognition are fundamental to the development of chemical sensors. nih.govnih.gov The ability of a host molecule to selectively bind to a specific analyte is the basis for its sensing capability. Pyrene derivatives have been incorporated into various molecular architectures, such as calixarenes and metal-induced self-assembled systems, to create receptors with high selectivity for target molecules. researchgate.net The functionalization of this compound provides a synthetic route to introduce pyrene units into these complex host structures, thereby imparting their desirable photophysical properties for sensing applications.

Development of Fluorescent Probes and Sensors

The unique photophysical properties of the pyrene core, including its high fluorescence quantum yield and long fluorescence lifetime, make this compound a valuable precursor for the development of fluorescent probes and sensors. The iodine atoms at the 1 and 6 positions act as convenient handles for chemical modification, allowing for the attachment of various recognition units and other functional groups to create sensors for specific analytes.

Pyrene-BODIPY Dyads for Efficient Energy Transfer Systems

A significant area of research has been the development of pyrene-BODIPY (boron-dipyrromethene) dyads. mdpi.comnih.govresearchgate.netresearchgate.net In these systems, the pyrene unit acts as an energy donor and the BODIPY unit as an energy acceptor. mdpi.comnih.govresearchgate.net When the pyrene moiety is excited, it can transfer its energy to the BODIPY moiety through a process known as Förster Resonance Energy Transfer (FRET). mdpi.comnih.gov This non-radiative energy transfer is highly efficient when the emission spectrum of the donor (pyrene) overlaps with the absorption spectrum of the acceptor (BODIPY) and the two are in close proximity. mdpi.com

The synthesis of these dyads often involves the covalent linking of a pyrene derivative to a BODIPY core. The functionalization of this compound provides a direct route to introduce the pyrene unit into these molecular systems. The efficiency of FRET in these dyads can be close to 100%, resulting in the emission of light from the BODIPY unit even when the pyrene unit is the one being excited. mdpi.com This phenomenon can be visually observed by the characteristic green emission of the BODIPY dye. mdpi.com

The photophysical properties of these pyrene-BODIPY dyads can be tuned by modifying the chemical structure, such as the nature of the linker between the pyrene and BODIPY units. These systems have been studied for their potential applications in materials science and as photoactive compounds. mdpi.comresearchgate.net

Table 2: Photophysical Properties of a Pyrene-BODIPY Dyad

PropertyValue
Excitation Wavelength (Pyrene)~345 nm
Emission Wavelength (Pyrene)~380-420 nm
Excitation Wavelength (BODIPY)~500 nm
Emission Wavelength (BODIPY)~515 nm
FRET Efficiency~99%

Metal Ion Sensing Capabilities and Selectivity

Fluorescent probes based on pyrene derivatives have shown significant promise for the detection of metal ions. The interaction of a metal ion with a pyrene-based sensor can lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for the quantitative detection of the metal ion.

A pyrene-based fluorescent probe has been developed for the specific detection of copper ions (Cu²⁺). researchgate.net This probe demonstrated good selectivity and sensitivity for copper ions, with a strong linear correlation between the fluorescence intensity and the Cu²⁺ concentration in the micromolar range. researchgate.net The limit of detection for this probe was determined to be in the nanomolar range. researchgate.net

The design of such sensors often involves the incorporation of a chelating agent that can selectively bind to the target metal ion. This chelating agent is covalently linked to the pyrene fluorophore. The binding of the metal ion to the chelating agent alters the electronic properties of the pyrene moiety, resulting in a change in its fluorescence. While not specific to this compound, the principles can be applied by functionalizing the iodo-positions to attach appropriate chelating groups.

The selectivity of a fluorescent sensor is a critical parameter, and pyrene-based probes have been shown to be highly selective for certain metal ions even in the presence of other competing ions. researchgate.netnih.gov This selectivity is crucial for the practical application of these sensors in complex environmental or biological samples.

Bioimaging and Related Photofunctional Materials Research

The development of fluorescent probes with applications in bioimaging is a rapidly growing field of research. Pyrene derivatives, and by extension materials derived from this compound, are of interest due to their favorable photophysical properties. The high quantum yield and sensitivity to the local environment make pyrene-based fluorophores suitable for use as imaging agents.

BODIPY dyes, often used in conjunction with pyrene in FRET systems, are themselves versatile fluorescent probes for cellular imaging. nih.gov The development of pyrene-BODIPY dyads opens up possibilities for creating advanced bioimaging agents. For instance, a tripodal-BODIPY structure has been synthesized and used as a chemosensor for the bio-imaging of copper ions in living yeast cells. nih.gov This demonstrates the potential for applying these fluorescent probes in biological systems.

The research into photofunctional materials extends to the development of photosensitizers for applications such as photodynamic therapy. The incorporation of iodine atoms into BODIPY derivatives has been shown to increase the singlet oxygen quantum yield due to the heavy atom effect. rsc.org This suggests that iodinated pyrene-BODIPY systems could be designed to have enhanced photosensitizing properties. The introduction of a pyrene moiety at the meso position of a BODIPY core has also been shown to facilitate the generation of singlet oxygen. rsc.org These findings are valuable for guiding the design of new and more effective photosensitizers.

Conclusion and Future Research Directions

Summary of Key Contributions of 1,6-Diiodopyrene Research

Research focusing on 1,6-disubstituted pyrenes, including this compound and its halogenated analogues, has been instrumental in advancing the field of on-surface synthesis. This bottom-up approach allows for the creation of atomically precise, covalently bonded nanostructures directly on a substrate, which is a significant challenge for traditional solution-based chemistry.

The primary contribution of this compound and related compounds like 1,6-dibromo-3,8-diiodopyrene lies in their use as molecular precursors for creating one-dimensional (1D) and quasi-two-dimensional (2D) polymeric and organometallic networks. figshare.comresearchgate.nettum.de Key findings from these studies include:

Selective Dehalogenation: The different reactivities of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds have been exploited to achieve sequential and selective coupling. acs.org The weaker C-I bond can be cleaved at lower temperatures to form organometallic intermediates, followed by C-Br bond cleavage at higher temperatures. figshare.comacs.org

Formation of Organometallic Intermediates: On reactive metal surfaces like silver (Ag) and gold (Au), the dehalogenation of diiodopyrene precursors often leads to the formation of stable organometallic chains where pyrene (B120774) units are linked by single metal atoms (e.g., C-Au-C or C-Ag-C). figshare.comresearchgate.net These intermediates are often highly ordered and can serve as templates for subsequent covalent bond formation.

Insights into Surface-Confined Polymerization: Studies on compounds such as 1,6-dibromo-3,8-diiodopyrene on Au(111) and Ag(111) surfaces have provided fundamental insights into the mechanisms of Ullmann coupling reactions in a 2D environment. figshare.comresearchgate.net For example, upon room-temperature deposition on Au(111), only partial deiodination occurs, leading to a mix of intact molecules and organometallic dimers. figshare.com Annealing triggers complete deiodination and the formation of longer organometallic chains. figshare.com

Steric Hindrance Challenges: A significant finding has been the difficulty in converting these organometallic intermediates into well-defined, cross-linked 2D covalent networks. figshare.comresearchgate.net This has been attributed to the large steric hindrance between adjacent pyrene units in the covalently linked state, which prevents the necessary planarization and bond formation. figshare.com

These contributions have significantly enhanced the understanding of surface chemistry and provided a foundational framework for designing next-generation, atomically precise carbon-based nanomaterials.

Emerging Trends in Pyrene-Based Functional Materials Design

The unique photophysical properties of the pyrene core, including its high fluorescence quantum yield and propensity for excimer formation, make it an outstanding candidate for advanced functional materials. rsc.org Current research trends are focused on overcoming pyrene's inherent limitations, such as aggregation-caused quenching (ACQ), and harnessing its properties for new applications. mdpi.comresearchgate.net

Aggregation-Induced Emission (AIE): A major trend is the design of pyrene derivatives that exhibit AIE, a phenomenon where aggregation enhances rather than quenches emission. researchgate.net This is achieved by introducing bulky, rotatable groups to the pyrene core, which restricts intramolecular motion in the aggregated state, thus opening up a radiative decay channel. mdpi.com AIE-active pyrene materials are highly promising for bioimaging, theranostics, and solid-state lighting. researchgate.netmdpi.com

Covalent Organic Frameworks (COFs): Pyrene-based COFs (PyCOFs) are emerging as a class of crystalline porous materials with extended π-conjugation. rsc.org These materials are being designed for applications in energy storage (e.g., as electrodes in Li-S batteries), catalysis, and sensing. The focus is on improving their chemical stability and electrical conductivity, which are often limiting factors. rsc.org

Supramolecular Assembly: Researchers are exploiting the strong π–π stacking interactions of pyrene to create complex, self-assembled architectures. rsc.org A recent innovative approach involves combining pyrene-functionalized polymers with multi-walled carbon nanotubes (MWCNTs). cardiff.ac.uk This template-induced assembly enhances charge transfer and material resilience, leading to significant performance improvements in devices like flexible electrochromic displays. cardiff.ac.uk

Donor-Acceptor (D-A) Architectures: For optoelectronic applications, designing pyrene-based molecules with distinct electron-donating and electron-accepting moieties is a key trend. This strategy allows for fine-tuning of the frontier molecular orbital energy levels, absorption spectra, and charge transport properties, leading to highly efficient organic light-emitting diodes (OLEDs) and organic solar cells. chinesechemsoc.orgresearchgate.net

The table below summarizes some performance metrics of recently developed pyrene-based materials in various applications.

Material TypeApplicationKey Performance MetricReference
PyPI-PyNondoped Blue OLEDMax. External Quantum Efficiency: 8.52% chinesechemsoc.org
PTPy/MWCNT HybridFlexible Electrochromic DisplayOxidation Switching Time: 3.6 s (vs. 53.2 s for base polymer) cardiff.ac.uk
Py-BrHole Transporting Material (OLED)Max. Current Efficiency: 22.4 cd/A nih.govacs.org
Fluorinated Pyrene (L-F)Perovskite Solar Cell (dopant-free HTM)Power Conversion Efficiency: 5.9% researchgate.net
Py-COF/S CompositeLithium-Sulfur Battery ElectrodeHigh stability and faster Li+ ion diffusion than carbon-based electrodes. rsc.org

Perspectives on Novel Synthetic Routes and Reactivity Pathways

The functionalization of the pyrene core at specific positions is crucial for controlling its properties, but it remains a synthetic challenge. uky.edu While the 1,3,6,8-positions are readily accessible via electrophilic substitution, selectively accessing positions like 1,6- or 2,7- requires more sophisticated strategies. uky.eduworktribe.com

Future synthetic efforts are likely to focus on:

Regioselective Functionalization: Developing new methodologies for the precise and high-yield synthesis of disubstituted pyrenes is critical. This includes refining existing methods like metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) from selectively halogenated precursors and exploring novel protecting group strategies to direct substitution to less reactive positions. uky.eduworktribe.com

On-Surface Synthesis Protocols: On-surface synthesis is a powerful route to materials unobtainable by other means. tum.de Future work will involve exploring a wider range of precursors with different leaving groups and geometries to overcome current limitations like steric hindrance. nih.gov Using substrates with different reactivities and symmetries could help steer reaction pathways toward desired 2D covalent networks. figshare.comresearchgate.net The use of multi-step reaction sequences on a single surface, involving, for example, sequential dehalogenation followed by cyclodehydrogenation, represents a promising pathway to complex graphene-like nanostructures. acs.org

Transient Assembly/Disassembly Systems: A novel concept involves using reaction-based transient self-assembly. rsc.org Here, a reaction between a pyrene derivative and a trigger molecule leads to the formation of an assembled state, which is thermodynamically unstable and spontaneously disassembles over time. This out-of-equilibrium process offers a route to "smart" materials with controllable lifecycles and applications in sensing and drug delivery. rsc.org

The primary reactivity pathway for precursors like this compound will continue to be surface-mediated dehalogenative coupling (Ullmann reaction). tum.denih.gov A deeper understanding of the interplay between the precursor's structure, the substrate's catalytic activity, and the reaction temperature is needed to gain better control over the formation of either organometallic or fully covalent structures. researchgate.net

Challenges and Opportunities in Device Integration and Performance Optimization

Despite significant progress, the transition of pyrene-based materials from the laboratory to commercial devices faces several hurdles. However, each challenge presents a corresponding opportunity for innovation.

Challenges:

Aggregation-Caused Quenching (ACQ): In the solid state, strong π–π interactions in many pyrene derivatives lead to excimer formation and fluorescence quenching, which is detrimental for applications like OLEDs. mdpi.comchinesechemsoc.org

Material Stability and Processing: For many applications, particularly organic electronics, materials must be thermally and photochemically stable. Some high-performance pyrene derivatives have poor solubility, making solution-based device fabrication difficult. nih.gov Furthermore, the stability of materials like COFs under operational conditions remains a concern. rsc.org

Charge Injection and Transport: Efficient device performance relies on balanced charge injection and transport. Mismatched energy levels between the pyrene material and adjacent device layers can create large energy barriers, hindering performance. acs.org

Control over Morphology: The performance of thin-film devices is highly dependent on the material's morphology. Achieving uniform, defect-free films with optimal molecular packing over large areas is a significant manufacturing challenge. researchgate.netuky.edu

Opportunities:

Molecular Engineering to Control Aggregation: The ACQ problem can be overcome through the rational design of AIE-active molecules. researchgate.netresearchgate.net By tuning the type and position of substituents, the emission properties in the solid state can be precisely controlled, paving the way for highly efficient, solid-state emissive materials.

Development of Robust Frameworks and Hybrids: The stability issues can be addressed by incorporating pyrene units into robust architectures like COFs or by creating hybrid materials. rsc.orgcardiff.ac.uk For example, integrating pyrene-based polymers with conductive scaffolds like carbon nanotubes can improve both stability and charge transport properties. cardiff.ac.uk

Interface and Energy-Level Engineering: The challenge of charge injection can be met by functionalizing pyrene derivatives to tune their HOMO/LUMO energy levels to better match those of other materials in a device stack. researchgate.netacs.org This allows for the optimization of hole and electron injection, leading to lower turn-on voltages and higher efficiencies in OLEDs and solar cells.

Advanced Fabrication Techniques: New processing techniques, such as spray coating and vacuum deposition, combined with supramolecular engineering approaches, offer pathways to control film morphology and achieve large-scale device integration. cardiff.ac.uk On-surface synthesis provides the ultimate opportunity for creating atomically precise and defect-free material architectures. tum.de

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.